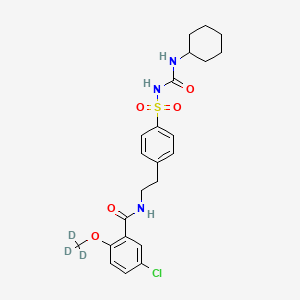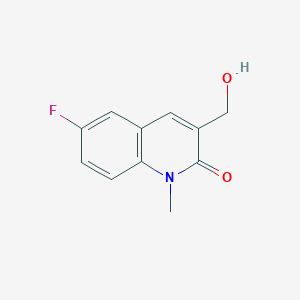
6-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one
Übersicht
Beschreibung
6-Fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, also known as FMQ, is an organic compound with a wide range of scientific applications. It has been used in the synthesis of a number of compounds, including drugs, agrochemicals, and other materials. In addition, FMQ has been studied for its potential use in biomedical research and clinical applications.
Wissenschaftliche Forschungsanwendungen
Influenza A Endonuclease Inhibition
6-Fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one derivatives have been synthesized and evaluated for their inhibitory activity against 2009 pandemic H1N1 influenza A endonuclease. Studies have found that derivatives such as 6- and 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one are potent inhibitors of H1N1 influenza A endonuclease. An X-ray crystal structure of these molecules complexed to the influenza endonuclease revealed that they chelate to two metal ions at the enzyme's active site, highlighting their potential as therapeutic agents against influenza A virus (Sagong et al., 2013).
Fluorescence and Biochemical Applications
Quinoline derivatives, including 6-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, are known for their efficient fluorescence properties. These compounds are widely used in biochemistry and medicine for studying various biological systems. The fluorescence characteristics of quinoline derivatives make them suitable for applications as DNA fluorophores and in the development of new, more sensitive, and selective compounds for biochemical research (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Antitubercular Activity
Research on 6-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one derivatives has demonstrated antimicrobial and antitubercular properties. Compounds synthesized from this quinoline base have been tested for their activity against various bacterial and fungal strains, showcasing potential as antimicrobial agents. Additionally, studies focusing on the antitubercular activity of these compounds have identified them as promising candidates for the development of new treatments against tuberculosis, particularly due to their specificity and minimal inhibitory concentrations against Mycobacterium tuberculosis and Mycobacterium bovis (Bawa et al., 2009), (de Macedo et al., 2017).
Neuroimaging Applications
The fluorinated quinoline derivatives have also found application in neuroimaging studies, particularly in positron emission tomography (PET) radiopharmaceuticals for detecting human neurofibrillary tangles, which are composed of aggregated tau protein. The development of fluorine-18 labeled quinoline derivatives provides a novel approach to probe the metal hypothesis of Alzheimer's disease and contributes to the advancement of diagnostic tools for neurodegenerative diseases (Liang et al., 2015).
Crystal Engineering and Material Science
The incorporation of fluorine atoms into the quinoline structure has been explored for its utility in crystal engineering and material science. The presence of fluorine can influence the packing features in crystalline structures through interactions involving fluorine atoms, thus offering insights into the design of materials with desired physical and chemical properties. Studies on fluorine-substituted isoquinolines, which share structural similarities with 6-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, provide evidence of how organic fluorine acts as a crystal engineering tool, affecting the conformational features and intermolecular interactions in the crystal lattice (Choudhury & Row, 2006).
Eigenschaften
IUPAC Name |
6-fluoro-3-(hydroxymethyl)-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-13-10-3-2-9(12)5-7(10)4-8(6-14)11(13)15/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPAXHORBHEFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(hydroxymethyl)-1-methylquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1448832.png)
![5H,6H,7H-cyclopenta[b]pyridine-2-carbaldehyde](/img/structure/B1448833.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride](/img/structure/B1448834.png)
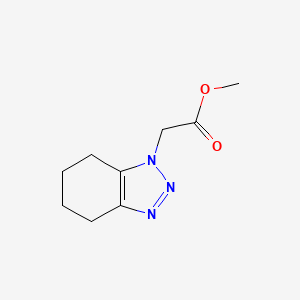
![C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1448837.png)
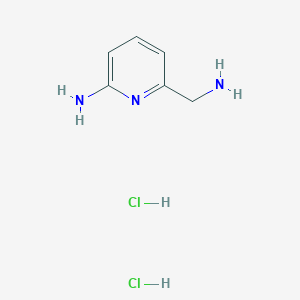
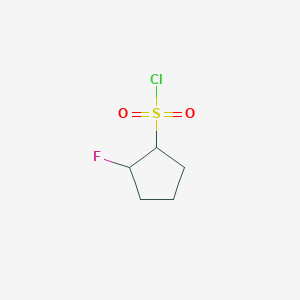
![{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1448842.png)
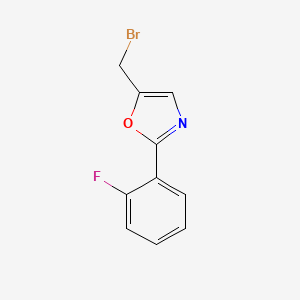
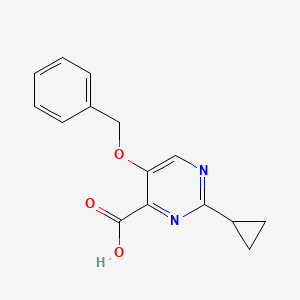
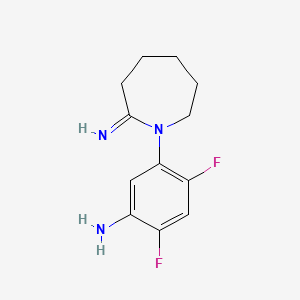
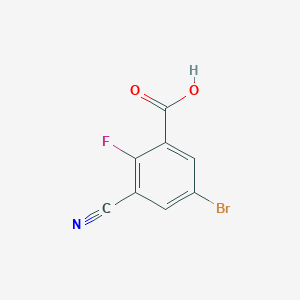
![{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride](/img/structure/B1448854.png)
